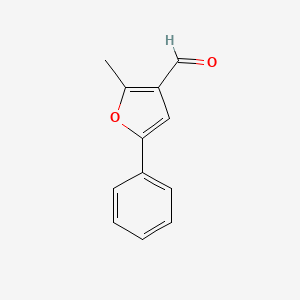

2-Methyl-5-phenyl-3-furaldehyde

Descripción

Contextual Significance within Furan (B31954) Chemistry

The furan ring's aromaticity and the presence of an oxygen heteroatom bestow upon it a unique reactivity, making it a versatile scaffold in organic synthesis. fiveable.me Furan and its derivatives readily participate in various reactions, including electrophilic substitutions and cycloadditions, such as the Diels-Alder reaction. fiveable.menumberanalytics.com The introduction of substituents onto the furan ring significantly influences its electronic properties and reactivity, allowing for the fine-tuning of molecular characteristics.

Substituted furans are prevalent in numerous biologically active molecules and are considered important pharmacophores in drug discovery. numberanalytics.comresearchgate.net For instance, the furan nucleus is found in pharmaceuticals like the muscle relaxant Dantrolene and the antibiotic Nifuroxazide. researchgate.net Furthermore, furan derivatives are key intermediates in the production of polymers and other industrial chemicals. fiveable.mescispace.com

2-Methyl-5-phenyl-3-furaldehyde, with its methyl and phenyl groups at the 2- and 5-positions and an aldehyde function at the 3-position, represents a specific example of a polysubstituted furan. The aldehyde group, in particular, is a versatile functional group that can undergo a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of more complex molecules. One of the classic methods for its preparation involves the Vilsmeier-Haack formylation of 2-phenylfuran (B99556) derivatives.

Research Landscape and Knowledge Gaps for this compound

Current research on this compound primarily focuses on its synthesis and its utility as a building block in organic chemistry. Its structural features, including the reactive aldehyde group and the substituted furan core, make it a target for synthetic chemists exploring new methodologies and constructing complex molecular architectures.

However, a comprehensive understanding of the compound's reactivity profile, potential applications, and detailed mechanistic studies of its reactions remains an area with significant knowledge gaps. While the general reactivity of furans and aldehydes is well-established, the specific influence of the methyl and phenyl substituents on the 3-formyl group in this compound is not extensively documented in publicly available literature. Further investigations into its spectroscopic characterization and conformational analysis could provide deeper insights into its molecular dynamics. Moreover, exploring its potential biological activities, inspired by the pharmacological relevance of other furan derivatives, presents a promising avenue for future research. numberanalytics.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol sigmaaldrich.com |

| CAS Number | 321309-42-6 chemicalbook.com |

| Melting Point | 49 °C lookchem.com |

| Boiling Point | 302.6°C at 760 mmHg lookchem.com |

| Density | 1.125 g/cm³ lookchem.com |

| Flash Point | 99.4°C lookchem.com |

| InChI Key | QRBXYIYZWZGINC-UHFFFAOYSA-N |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 9.97 (s, 1H, CHO), 7.66 (d, J=7.57 Hz, 2H, Phenyl), 7.40 (t, J=7.57 Hz, 2H, Phenyl), 7.21-7.35 (m, 1H, Phenyl), 6.91 (s, 1H, Furan-H), 2.67 (s, 3H, CH₃) chemicalbook.com |

| ¹³C NMR | Data not explicitly found in search results. |

| IR | Data not explicitly found in search results. |

| Mass Spectrometry | Data not explicitly found in search results. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-phenylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBXYIYZWZGINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383621 | |

| Record name | 2-methyl-5-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-42-6 | |

| Record name | 2-methyl-5-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Methyl 5 Phenyl 3 Furaldehyde

Historical and Current Synthetic Routes to Furaldehyde Derivatives

The history of furaldehyde derivatives begins with the isolation of furfural (B47365), the parent compound of the furaldehyde family, in the early 19th century. atamanchemicals.comwikipedia.org German chemist Johann Wolfgang Döbereiner first produced it in 1821 as a byproduct of formic acid synthesis. atamanchemicals.comwikipedia.org Later, in 1840, Scottish chemist John Stenhouse demonstrated that furfural could be produced by treating various agricultural materials like corn, bran, and sawdust with aqueous sulfuric acid, a method that established the foundation for its production from biomass. atamanchemicals.comwikipedia.org The structure of furfural, featuring an aldehyde group at the 2-position of the furan (B31954) ring, was confirmed in the early 20th century. atamanchemicals.comwikipedia.org

A cornerstone in the synthesis of substituted furans is the Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.orgalfa-chemistry.comyoutube.com This reaction traditionally involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orgalfa-chemistry.com This method is versatile, allowing for the preparation of a wide array of substituted furans by varying the structure of the dicarbonyl precursor. wikipedia.orgalfa-chemistry.com

Modern synthetic strategies for furaldehyde derivatives have expanded significantly, aiming for greater selectivity and milder reaction conditions. Transition-metal-catalyzed cross-coupling reactions are now frequently employed to introduce aryl or alkyl substituents. Furthermore, methods for the direct formylation of an existing furan ring, such as the Vilsmeier-Haack reaction, are of great importance. numberanalytics.comorganic-chemistry.orgyoutube.com The Vilsmeier-Haack reaction uses a reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. numberanalytics.comorganic-chemistry.orgyoutube.com Current research also focuses on developing highly regioselective methods to synthesize trisubstituted furans from various starting materials. acs.orgnih.gov

Targeted Synthesis of 2-Methyl-5-phenyl-3-furaldehyde

The specific arrangement of substituents in this compound (C₁₂H₁₀O₂) necessitates a synthetic approach with high regiochemical control.

Regioselective Synthesis Approaches

Achieving the desired 2-methyl, 5-phenyl, 3-formyl substitution pattern requires a regioselective synthetic strategy. Two primary approaches can be considered: building the ring with the substituents in place or functionalizing a pre-formed disubstituted furan.

One potential route is a variation of the Paal-Knorr synthesis . wikipedia.orgalfa-chemistry.com This would involve the cyclization of a 1,4-dicarbonyl precursor that already contains the necessary methyl and phenyl groups at positions that will become the 2- and 5-positions of the furan ring. Subsequent formylation at the 3-position would yield the target compound.

A more common and direct strategy involves the Vilsmeier-Haack formylation of a 2-methyl-5-phenylfuran (B12895050) intermediate. numberanalytics.comorganic-chemistry.orgyoutube.com In this electrophilic aromatic substitution, the Vilsmeier reagent (a chloroiminium ion) reacts with the furan ring. numberanalytics.comchemistrysteps.com The existing electron-donating methyl group at the 2-position and the phenyl group at the 5-position direct the incoming electrophile. The formylation of hetarenes like furan generally occurs at the α-position (2 or 5). thieme-connect.de However, in a 2,5-disubstituted furan, the substitution is directed to the β-position (3 or 4). The electronic properties of the existing substituents influence which β-position is favored.

Stereochemical Considerations in this compound Synthesis

The molecular structure of this compound lacks any chiral centers. The carbon atoms of the furan ring are sp² hybridized and planar, and none of the substituents introduce a stereocenter. As a result, the synthesis of this compound does not involve stereochemical challenges such as enantioselectivity or diastereoselectivity. The primary synthetic goal is to control the regiochemistry of the substitution on the furan ring.

Optimization of Reaction Conditions for this compound Yield and Purity

Maximizing the yield and purity of this compound through a method like the Vilsmeier-Haack reaction requires careful optimization of several parameters. numberanalytics.comnumberanalytics.com Key variables include the reaction temperature, duration, solvent, and the molar ratio of the reactants. numberanalytics.comnumberanalytics.comijpcbs.com

For the formylation of 2-methyl-5-phenylfuran, a systematic approach would be employed to find the ideal conditions.

Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of unwanted side products. numberanalytics.com Reactions are often initiated at low temperatures (e.g., in an ice bath) and may be allowed to warm to room temperature or heated to ensure completion. researchgate.net

Reactant Ratio: The stoichiometry of the Vilsmeier reagent to the furan substrate is critical. An excess of the reagent can help drive the reaction to completion but can also lead to over-formylation or other side reactions. numberanalytics.com

Solvent: While DMF often serves as both a reagent and solvent, other solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can also be used. youtube.comijpcbs.com The choice of solvent can influence the solubility of the reactants and the reaction pathway. researchgate.net

Reaction Time: The reaction must be allowed to proceed long enough for complete conversion, which is typically monitored using techniques like Thin-Layer Chromatography (TLC). numberanalytics.comresearchgate.net

The following interactive table illustrates a hypothetical optimization study for this reaction.

| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Reagent:Substrate) | Solvent | Yield (%) | Purity (%) |

| 1 | 0 → 25 | 8 | 1.2 : 1 | DMF | 75 | 90 |

| 2 | 50 | 4 | 1.2 : 1 | DMF | 82 | 88 |

| 3 | 0 → 25 | 8 | 1.5 : 1 | DMF | 88 | 95 |

| 4 | 0 → 25 | 12 | 1.5 : 1 | DMF | 89 | 93 |

| 5 | 0 → 25 | 8 | 1.5 : 1 | DCM | 68 | 91 |

This table presents plausible, hypothetical data for illustrative purposes to show how systematic variation of reaction conditions can be used to optimize the synthesis.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable chemical processes. rsc.orgrsc.org This involves using renewable feedstocks, employing safer solvents, and designing energy-efficient reactions. acs.orgresearchgate.net

Sustainable Reagents and Solvents for this compound Production

The push for sustainability in chemical synthesis encourages the replacement of hazardous reagents and conventional solvents with greener alternatives. rsc.orgnih.gov Furanic compounds themselves are often derived from biomass, positioning them as key platform chemicals in a sustainable chemical industry. nih.govrsc.org

In the context of the Vilsmeier-Haack reaction, phosphorus oxychloride is a harsh reagent, and DMF is a solvent with toxicity concerns. Research is exploring milder and more environmentally friendly formylating agents. Furthermore, the development of catalytic processes that avoid the use of stoichiometric, single-use reagents is a primary goal of green chemistry.

The selection of solvents is another critical area for improvement. Traditional chlorinated solvents like DCM are being replaced by bio-solvents. furan.com For furan chemistry, potential green solvents include 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from biomass and is a suitable alternative to solvents like THF and DCM. furan.com The ideal green synthetic route would minimize waste by using recyclable catalysts and solvents or by operating under solvent-free conditions. rsc.org

Atom Economy and E-Factor Analysis in this compound Synthesis

The environmental impact of a synthetic pathway can be quantitatively assessed using green chemistry metrics such as atom economy and the Environmental Factor (E-Factor). Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated, encompassing all materials used in the process.

Atom Economy

The theoretical atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy signifies a more efficient process, as a larger proportion of the reactant atoms are incorporated into the final product, minimizing waste at a molecular level.

E-Factor

The E-Factor offers a more comprehensive assessment of the environmental impact by considering all waste generated in a process, including reagents, solvents, and byproducts. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process, with a smaller amount of waste produced relative to the desired product.

Analysis of a Synthetic Route to a Furan Aldehyde Analog

For the purpose of this analysis, we will examine the Vilsmeier-Haack formylation of 2-phenylfuran (B99556) to produce the closely related analog, 5-phenyl-2-furaldehyde. This reaction typically employs phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) as the formylating agent. A subsequent methylation step would be required to obtain the target compound, this compound.

The balanced chemical equation for the formylation step is:

C₁₀H₈O + C₃H₇NO + POCl₃ → C₁₁H₈O₂ + (CH₃)₂NH + H₃PO₄ + HCl (2-Phenylfuran + DMF + Phosphoryl Chloride → 5-Phenyl-2-furaldehyde + Dimethylamine + Phosphoric Acid + Hydrogen Chloride)

Based on this reaction, we can perform a theoretical atom economy calculation and a projected E-Factor analysis.

Theoretical Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| 5-Phenyl-2-furaldehyde | C₁₁H₈O₂ | 172.18 |

| Reactants | ||

| 2-Phenylfuran | C₁₀H₈O | 144.17 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 |

| Total Molecular Weight of Reactants | 370.59 |

% Atom Economy = (172.18 / 370.59) x 100 = 46.46%

This calculation demonstrates that, even under ideal conditions with 100% yield, less than half of the mass of the reactants is incorporated into the desired product. The remaining mass is converted into byproducts.

Projected E-Factor Analysis

To calculate the E-Factor, we must consider the actual yield of the product and the total mass of waste generated. For this projection, we will assume a typical laboratory-scale reaction with a reported yield of approximately 60% for 5-phenyl-2-furaldehyde.

The waste in this process includes byproducts, unreacted starting materials, and materials used in the workup and purification steps (e.g., solvents, water, drying agents).

Projected E-Factor Calculation for the Synthesis of 5-Phenyl-2-furaldehyde

| Component | Mass (g) | Role | Waste (g) |

| 2-Phenylfuran | 14.42 | Reactant | 5.77 (unreacted) |

| N,N-Dimethylformamide (DMF) | 21.93 | Reactant/Solvent | 21.93 |

| Phosphoryl Chloride (POCl₃) | 15.33 | Reactant | 0 (assumed fully consumed) |

| Dichloromethane (for extraction) | 100.00 | Solvent | 100.00 |

| Water (for workup) | 100.00 | Workup | 100.00 |

| Sodium Bicarbonate (for neutralization) | 5.00 | Workup | 5.00 |

| Anhydrous Magnesium Sulfate (for drying) | 10.00 | Workup | 10.00 |

| Total Mass of Inputs | 266.68 | ||

| Product (5-Phenyl-2-furaldehyde) | 10.33 | Desired Product | |

| Total Waste | 256.35 |

E-Factor = 256.35 g / 10.33 g ≈ 24.8

This projected E-Factor is significantly high, indicating that a large amount of waste is generated for each kilogram of product. The major contributors to this waste are the solvents used for the reaction and purification, as well as the byproducts from the reaction itself.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 5 Phenyl 3 Furaldehyde

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of 2-Methyl-5-phenyl-3-furaldehyde

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. pearson.com Electrophilic attack typically occurs preferentially at the 2- and 5-positions (the α-carbons) because the resulting carbocation intermediate is more effectively stabilized by resonance. pearson.com In the case of this compound, these α-positions are already occupied by a methyl and a phenyl group, respectively.

Therefore, any electrophilic substitution must occur at the only available position, the C4 carbon. The substituents on the ring influence the reactivity of this position. The methyl group at C2 and the phenyl group at C5 are both electron-donating and activating groups, which would favor electrophilic attack. Conversely, the aldehyde (formyl) group at C3 is a strong electron-withdrawing and deactivating group. This deactivating effect significantly reduces the nucleophilicity of the furan ring, making electrophilic aromatic substitution reactions on this molecule challenging to achieve.

Halogenation Studies (e.g., Bromination)

For this compound, the reaction would be expected to proceed at the C4 position. The use of a nonpolar solvent might be necessary to facilitate the reaction.

Table 1: Predicted Outcome of Halogenation based on Analogous Reactions of 3-Furaldehyde (B129913) Data derived from studies on 3-furaldehyde and general principles of furan chemistry.

| Reactant | Halogenating Agent | Solvent | Predicted Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Carbon tetrachloride | 4-Bromo-2-methyl-5-phenyl-3-furaldehyde |

| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile | 4-Chloro-2-methyl-5-phenyl-3-furaldehyde |

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the furan ring is sensitive to the strong acids (sulfuric acid, nitric acid) typically used in these reactions, which can lead to ring opening and polymerization. masterorganicchemistry.comorganicchemistrytutor.com Therefore, milder conditions are required for the nitration and sulfonation of furans.

Nitration of furan is often accomplished using acetyl nitrate (prepared from nitric acid and acetic anhydride). quimicaorganica.org The reaction proceeds through an initial attack of the nitronium ion electrophile, followed by the addition of an acetate (B1210297) nucleophile and a final elimination step to restore aromaticity. quimicaorganica.org For this compound, this reaction would be directed to the C4 position, though the deactivating effect of the formyl group would likely necessitate forcing conditions, which could risk degradation of the starting material.

Sulfonation can be achieved using milder reagents such as a sulfur trioxide-pyridine complex. masterorganicchemistry.com This avoids the harsh acidic conditions of fuming sulfuric acid. The reaction involves the electrophilic attack of SO₃ on the furan ring. As with nitration, the reaction on this compound would target the C4 position.

Nucleophilic Additions and Condensations Involving the Furaldehyde Moiety of this compound

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the chemical reactivity of this compound.

Reactions with Amines and Hydrazines

Aldehydes readily react with primary amines to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. Similarly, hydrazines react with aldehydes to form hydrazones. These reactions are often high-yielding. For instance, the reductive amination of furanic aldehydes like 5-hydroxymethylfurfural (B1680220) with various primary and secondary amines proceeds efficiently, indicating the high reactivity of the furaldehyde moiety towards amine nucleophiles. nih.gov

Table 2: Representative Reactions of the Furaldehyde Moiety with Amines and Hydrazines Based on general aldehyde reactivity and studies on related furanic aldehydes.

| Nucleophile | Catalyst | Intermediate | Product |

|---|---|---|---|

| Aniline (a primary amine) | H⁺ | Hemiaminal | N-(2-Methyl-5-phenyl-3-furylmethylene)aniline (Imine) |

| Hydrazine | H⁺ | - | This compound hydrazone |

| Phenylhydrazine | H⁺ | - | This compound phenylhydrazone |

Knoevenagel Condensations and Related Carbonyl Reactivity

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which deprotonates the active methylene compound to generate a carbanion nucleophile. researchgate.net This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org

Furaldehydes are known to participate effectively in Knoevenagel condensations. nih.gov For example, 5-phenyl-2-furaldehyde reacts with active methylene compounds like methyl cyanoacetate and ethyl cyanoacetate in the presence of a base to give the corresponding acrylate derivatives in high yields. researchgate.net this compound is expected to undergo similar reactions.

Table 3: Examples of Knoevenagel Condensation with this compound Reaction conditions and products are predicted based on known Knoevenagel condensations of furaldehydes. researchgate.net

| Active Methylene Compound | Base Catalyst | Expected Product |

|---|---|---|

| Malononitrile (B47326) | Piperidine | 2-((2-Methyl-5-phenyl-3-furyl)methylene)malononitrile |

| Diethyl malonate | Pyridine (B92270) | Diethyl 2-((2-Methyl-5-phenyl-3-furyl)methylene)malonate |

| Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(2-methyl-5-phenyl-3-furyl)acrylate |

Oxidation and Reduction Pathways of this compound

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group yields 2-Methyl-5-phenyl-furan-3-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Mild oxidants like Tollens' reagent (silver oxide in ammonia) or Fehling's solution can be used, as can more robust reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation of furfural (B47365) to furoic acid is a well-established process. acs.org In some cases, under strongly basic conditions, furaldehydes can undergo the Cannizzaro reaction, a disproportionation where one molecule of the aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid. mdpi.com

Reduction: The reduction of the aldehyde group provides the corresponding primary alcohol, (2-Methyl-5-phenyl-3-furyl)methanol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and selective reagent for reducing aldehydes in the presence of other functional groups. researchgate.net For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used. researchgate.net Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) can also reduce the aldehyde to an alcohol. Under more vigorous hydrogenation conditions, the furan ring itself can also be reduced to a tetrahydrofuran ring.

Cycloaddition Reactions of this compound

While direct Diels-Alder reactions of furan aldehydes can be challenging due to the electron-withdrawing nature of the formyl group, which deactivates the furan ring as a diene, certain transformations can facilitate cycloaddition pathways. nih.govresearchgate.netnih.govrsc.org One notable reaction is the conversion of furan derivatives into pyridazines.

Synthesis of Pyridazine Derivatives:

A plausible cycloaddition-based pathway for this compound involves its reaction with hydrazine. This reaction likely proceeds through an initial condensation of the aldehyde with hydrazine to form a hydrazone. This intermediate can then undergo a cascade of reactions, including a [4+2] cycloaddition, to yield a substituted pyridazine.

While a direct experimental study on this compound is not extensively documented, the synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one from a substituted 5-phenylfuran-2(3H)-one provides a strong analogy for this transformation. nih.gov The reaction of the furan derivative with hydrazine hydrate in ethanol leads to the formation of the pyridazinone. nih.gov Furthermore, the concept of a hydrazine-mediated Diels-Alder aromatization of furfurals has been explored, where the in situ formed hydrazone acts as a dienophile, followed by aromatization.

A proposed mechanism for the reaction of this compound with hydrazine to form a pyridazine derivative is as follows:

Hydrazone Formation: The aldehyde group of this compound reacts with hydrazine to form the corresponding hydrazone.

Tautomerization and Cyclization: The hydrazone may tautomerize, followed by an intramolecular cyclization involving the furan ring, which acts as a diene.

Dehydration and Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable aromatic pyridazine ring.

The final product would be a substituted pyridazine, with the methyl and phenyl groups from the original furan occupying positions on the newly formed ring.

| Reactant | Reagent | Product Class | Reaction Type |

| This compound | Hydrazine | Pyridazine | Condensation followed by Cycloaddition |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Phenyl 3 Furaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-5-phenyl-3-furaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, with its distinct proton and carbon environments, NMR provides definitive structural information.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers primary insights into the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum provides a distinct signature for the compound. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows the characteristic downfield shift of the aldehyde proton due to the strong deshielding effect of the carbonyl group. chemicalbook.com The methyl group attached to the furan (B31954) ring appears as a sharp singlet, while the sole proton on the furan ring also presents as a singlet. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region. chemicalbook.com

¹³C NMR: While specific experimental ¹³C NMR data is not widely published, chemical shifts can be predicted based on the analysis of similar furan derivatives. The carbonyl carbon of the aldehyde is expected to be the most downfield signal. The carbons of the furan and phenyl rings would resonate in the aromatic region (typically 110-160 ppm), with the carbon attached to the oxygen atom (C2 and C5) showing characteristic downfield shifts. The methyl carbon would appear at a much higher field.

2D NMR: Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations among the protons within the phenyl ring, helping to assign their specific ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would definitively link the furan proton (H-4) to its corresponding carbon (C-4), the methyl protons to the methyl carbon, and each phenyl proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Expected key HMBC correlations would include the aldehyde proton (CHO) to the furan ring carbons C-3 and C-4, and the methyl protons to furan carbons C-2 and C-3. Further correlations would be expected between the furan proton (H-4) and surrounding carbons, and from the phenyl protons to the furan carbon C-5.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) chemicalbook.com | Multiplicity |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 | 9.97 | Singlet (s) |

| Phenyl (Ar-H) | 7.0 - 8.0 | 7.66 (d), 7.40 (t), 7.21-7.35 (m) | Multiplet (m) |

| Furan (H-4) | 6.0 - 8.0 | 6.91 | Singlet (s) |

| Methyl (-CH₃) | ~2.5 | 2.67 | Singlet (s) |

Elucidation of Conformational Preferences

The structure of this compound allows for conformational flexibility, primarily concerning the orientation of the aldehyde and phenyl substituents.

The aldehyde group can exist in two planar conformations relative to the furan ring: O,O-syn (where the carbonyl oxygen is on the same side as the furan ring oxygen) and O,O-anti. These conformers are influenced by intramolecular interactions and the electronic properties of the substituents. The rotational barrier between these forms can be studied using dynamic NMR techniques or microwave spectroscopy.

Furthermore, the phenyl group at the C-5 position is not sterically locked into a specific dihedral angle with the furan ring. It can undergo torsional motion, and the preferred conformation will be a balance between maximizing π-system conjugation (favoring planarity) and minimizing steric hindrance with the furan ring.

Mass Spectrometry (MS) Fragmentation Studies of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer clues to its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₀O₂. The calculated exact mass is 186.0681, and experimental HRMS data confirms this value, typically within a few parts per million (ppm), thus verifying the elemental composition. lookchem.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Experimentally Determined Exact Mass (Da) lookchem.com |

|---|---|---|

| C₁₂H₁₀O₂ | 186.0681 | 186.068079557 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 186) to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be directed by the functional groups present.

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion. The presence of the stable aromatic furan and phenyl rings would likely lead to a prominent molecular ion peak. Other expected fragmentations would involve cleavages of the substituents from the furan ring.

Table 3: Predicted Key Fragmentation Patterns for this compound in MS/MS

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 186 | [C₁₂H₁₀O₂]⁺• | - |

| 185 | [C₁₂H₉O₂]⁺ | H• |

| 157 | [C₁₁H₉O]⁺ | •CHO |

| 128 | [C₁₀H₈]⁺ | •CHO, •CO |

| 115 | [C₉H₇]⁺ | C₂H₃O₂• |

| 77 | [C₆H₅]⁺ | C₆H₅O₂• |

Infrared (IR) and Raman Spectroscopy of this compound for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. For this compound, the most intense and characteristic absorption is expected to be the C=O stretching vibration of the conjugated aldehyde. Theoretical calculations and data from similar compounds suggest this band appears in the region of 1680-1690 cm⁻¹. Other key absorptions include C-H stretching from the aromatic, methyl, and aldehyde groups, as well as C=C stretching from the furan and phenyl rings. Furan ring vibrations typically occur in several regions, including 1400-1600 cm⁻¹ for C-C stretching and below 900 cm⁻¹ for out-of-plane deformations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for symmetric vibrations and non-polar bonds. It is particularly sensitive to the vibrations of the aromatic systems. Characteristic Raman bands for the phenyl group would be expected around 1600 cm⁻¹ (aromatic C-C stretch) and 1000 cm⁻¹ (ring breathing mode). The furan ring also exhibits characteristic Raman-active modes.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic/Aldehyde) | Phenyl, Aldehyde C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl C-H | 2950 - 2850 | Medium |

| C=O Stretch | Aldehyde | 1690 - 1680 | Strong (IR) |

| C=C Stretch | Phenyl, Furan | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Furan Ring | 1250 - 1020 | Strong (IR) |

| C-H Bending (Out-of-Plane) | Phenyl, Furan | 900 - 675 | Strong (IR) |

Electronic Absorption and Fluorescence Spectroscopy of this compound

No specific studies detailing the electronic absorption and fluorescence properties of this compound were found. While the photophysical properties of various furan-containing compounds have been investigated, data directly pertaining to the absorption and emission spectra, quantum yields, and fluorescence lifetimes of this compound are absent from the available literature.

X-ray Crystallography and Solid-State Structural Analysis of this compound

A crystallographic study providing single-crystal X-ray diffraction data for this compound could not be retrieved. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular dimensions such as bond lengths and angles is not available.

Due to the lack of specific experimental data for this compound, the requested data tables for its spectroscopic and crystallographic properties cannot be generated.

Computational and Theoretical Studies on 2 Methyl 5 Phenyl 3 Furaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Methyl-5-phenyl-3-furaldehyde

No dedicated studies employing quantum chemical calculations to specifically elucidate the electronic structure and reactivity of this compound were found.

Density Functional Theory (DFT) Studies

There are no available Density Functional Theory (DFT) studies that report on the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or reactivity descriptors for this compound. While DFT has been used for other furan (B31954) derivatives to predict vibrational modes and analyze electronic properties, this specific compound has not been the subject of such research. For instance, a study on 4-methyl-3-furaldehyde, an isomer, used DFT to analyze its conformers and electronic transitions, but this data is not transferable to the phenyl-substituted compound . journalofnastech.com

Molecular Orbital Analysis

A detailed molecular orbital analysis, including the visualization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in the current body of scientific literature. Such analyses are crucial for understanding the regions of a molecule susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes of this compound

Specific conformational analysis and the corresponding energy landscapes for this compound have not been computationally modeled. It is expected that the molecule would exhibit different conformations due to the rotation of the phenyl group and the aldehyde group. Studies on related furaldehyde compounds suggest the possibility of syn and anti conformations relative to the furan oxygen. However, without specific calculations, the relative energies of these conformers and the rotational barriers remain unknown for this compound.

Reaction Pathway Modeling and Transition State Analysis for this compound

There is a lack of research on the modeling of reaction pathways and the analysis of transition states for reactions involving this compound. While one study investigated the reaction of the 2-methyl-5-furanyl radical with oxygen, this pertains to a radical intermediate and not the parent aldehyde. nih.gov Understanding the mechanisms of reactions such as oxidation or nucleophilic addition to the aldehyde group would require dedicated transition state calculations, which have not been reported.

Molecular Dynamics Simulations Involving this compound

No molecular dynamics (MD) simulations have been published that specifically involve this compound. MD simulations are valuable for understanding the behavior of molecules in different environments, such as in solution or in biological systems. While MD simulations have been performed on other furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) to study their behavior in aqueous solutions, similar investigations have not been extended to this compound. nih.govitu.dk

Applications of 2 Methyl 5 Phenyl 3 Furaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The aldehyde functional group and the furan (B31954) ring system of 2-Methyl-5-phenyl-3-furaldehyde are key to its utility in the synthesis of various heterocyclic structures. The aldehyde group provides a reactive site for condensation reactions, while the furan ring can participate in various cycloaddition and rearrangement reactions.

One of the fundamental reactions involving aldehydes that leads to the formation of heterocycles is the Biginelli reaction . This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which are a class of compounds with significant pharmacological interest. wikipedia.org While specific studies on the use of this compound in the Biginelli reaction are not extensively documented, the reaction of its isomer, 5-aryl-2-furaldehydes, with ethyl acetoacetate (B1235776) and (thio)urea in the presence of a catalyst like iron(III) chloride has been shown to yield the corresponding 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates. bohrium.com This suggests a strong potential for this compound to act as the aldehyde component in similar syntheses.

Another important reaction for the synthesis of nitrogen-containing heterocycles is the Hantzsch pyridine (B92270) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org The aldehyde component is crucial for the formation of the pyridine ring, and the use of a substituted furaldehyde like this compound would lead to the corresponding furyl-substituted pyridines. These compounds are of interest due to the combination of two different heterocyclic moieties.

Furthermore, the Gewald reaction offers a pathway to synthesize substituted 2-aminothiophenes from an aldehyde or ketone, a cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with the cyanoester. wikipedia.org The application of this compound in this reaction would be expected to yield 2-amino-3-cyano-4-(2-methyl-5-phenyl-3-furyl)thiophenes, which are highly functionalized thiophene (B33073) derivatives.

The following table summarizes the potential heterocyclic products from these named reactions using this compound as a starting material.

| Named Reaction | Reactants | Potential Product |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Ethyl 4-(2-methyl-5-phenyl-3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Hantzsch Pyridine Synthesis | This compound, Ethyl acetoacetate (2 equiv.), Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-methyl-5-phenyl-3-furyl)pyridine-3,5-dicarboxylate |

| Gewald Reaction | This compound, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4-(2-methyl-5-phenyl-3-furyl)thiophene-3-carboxylate |

Precursor for Complex Organic Molecules

This compound serves as a valuable precursor for the synthesis of more complex organic molecules due to the reactivity of its aldehyde group and the potential for further functionalization of the furan ring. organic-chemistry.org The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions.

For instance, the aldehyde can be oxidized to 2-methyl-5-phenyl-3-furancarboxylic acid , which can then be used in the synthesis of esters and amides. Conversely, reduction of the aldehyde group yields (2-methyl-5-phenyl-3-furyl)methanol . A known synthetic route to this compound itself involves the oxidation of this alcohol using the Dess-Martin periodinane reagent. dbpedia.org

The aldehyde group is also a key participant in condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in what is known as the Knoevenagel condensation . organic-chemistry.org These reactions lead to the formation of new carbon-carbon double bonds and provide access to a variety of functionalized alkenes, which can be further elaborated into more complex structures.

The furan ring itself can be a precursor to other functionalities. For example, the Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.org While this describes the formation of the furan ring, the reverse is also conceptually possible, where the furan ring in this compound could be cleaved under specific oxidative or reductive conditions to generate a 1,4-dicarbonyl compound, which could then be used in other synthetic transformations.

Derivatization for Functional Material Development

The structural framework of this compound makes it a candidate for derivatization to create novel functional materials. A notable area of application is in the synthesis of photochromic diarylethenes . organic-chemistry.org Diarylethenes are a class of photochromic compounds that undergo reversible isomerization upon irradiation with light of specific wavelengths, leading to a change in their absorption spectra and other properties. alfa-chemistry.com The synthesis of these molecules often involves the coupling of two heterocyclic aryl groups to a central perfluorocyclopentene core.

While specific examples detailing the incorporation of this compound into diarylethenes are not widely published, the general synthetic strategies for non-symmetric diarylethenes often rely on the sequential introduction of different aryl groups. alfa-chemistry.com The furan moiety of this compound could serve as one of the aryl units. The aldehyde group could be used for further functionalization of the resulting diarylethene, for example, to attach it to a polymer backbone or to another molecular system. A novel diarylethene derivative with benzo[b]selenophene (B1597324) groups has been synthesized and shown to exhibit turn-on fluorescence photoswitching. wikipedia.org This highlights the potential for creating advanced materials with unique optical properties by incorporating different heterocyclic systems.

Ligand Design and Coordination Chemistry Utilizing this compound

The presence of both a heteroaromatic furan ring and a carbonyl group in this compound provides potential coordination sites for metal ions, making it an interesting building block for the design of new ligands in coordination chemistry. The oxygen atom of the furan ring and the oxygen atom of the aldehyde group can act as donor atoms.

A common strategy to create versatile ligands from aldehydes is through the formation of Schiff bases . Schiff bases are formed by the condensation of an aldehyde or ketone with a primary amine. organic-chemistry.org These compounds, containing an imine (-C=N-) group, are excellent ligands for a wide range of metal ions. wikipedia.org The reaction of this compound with a suitable primary amine would yield a Schiff base ligand where the imine nitrogen and the furan oxygen could potentially coordinate to a metal center.

The synthesis of Schiff bases and their metal complexes is a well-established area of research, with applications in catalysis, materials science, and biological chemistry. dbpedia.orgorganic-chemistry.org For example, Schiff base complexes of various transition metals have been shown to exhibit interesting catalytic and biological activities. dbpedia.org By carefully choosing the amine component, the properties of the resulting ligand and its metal complexes can be fine-tuned. For instance, using an amine that contains additional donor atoms could lead to the formation of polydentate ligands, which can form highly stable complexes with metal ions.

Although specific research on the coordination chemistry of Schiff bases derived from this compound is limited, the general principles of Schiff base chemistry suggest a promising avenue for the development of new metal complexes with potentially interesting structural and functional properties.

Catalytic Transformations Involving 2 Methyl 5 Phenyl 3 Furaldehyde

Metal-Catalyzed Reactions with 2-Methyl-5-phenyl-3-furaldehyde

Metal catalysts are pivotal in organic synthesis for achieving high efficiency and selectivity in the transformation of functional groups. For this compound, metal-catalyzed reactions would primarily target the aldehyde moiety for oxidation or reduction, leveraging catalysts based on both precious and non-precious metals.

Metal-Catalyzed Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid. Research on analogous compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) demonstrates that this transformation is effectively achieved using various metal-based catalysts. For instance, ruthenium pincer complexes have been used for the direct oxidation of furfural to furoic acid and HMF to 2,5-furandicarboxylic acid (FDCA), using water as the oxidant and producing hydrogen gas as a byproduct. acs.orgelsevierpure.com Similarly, catalysts based on gold, palladium, and base metals like copper and manganese have proven effective in the aerobic oxidation of HMF. semanticscholar.orgresearchgate.net These systems often operate under aqueous and sometimes base-free conditions, highlighting a green chemistry approach. semanticscholar.org Given this precedent, this compound is an excellent candidate for oxidation to 2-methyl-5-phenyl-3-furoic acid using similar catalytic systems.

Metal-Catalyzed Hydrogenation: The reduction of the aldehyde to a primary alcohol is another fundamental transformation. Catalytic transfer hydrogenation and direct hydrogenation using H₂ are common methods. Studies on 5-methylfurfural (B50972) show its conversion to 5-methylfurfuryl alcohol with high yield using zirconium-based catalysts or NiO nanoparticles. google.com Platinum catalysts have also been employed for the hydrogenation of methyl furfural. google.com These established methods for furaldehyde reduction are directly applicable to this compound for the synthesis of (2-methyl-5-phenyl-furan-3-yl)methanol.

Organocatalytic Applications of this compound

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for chemical transformations, often providing high levels of stereocontrol. The aldehyde group of this compound is a key anchor for organocatalytic activation, particularly with N-Heterocyclic Carbenes (NHCs) and aminocatalysts.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are highly versatile catalysts that can activate aldehydes through "umpolung" (polarity inversion). Upon reacting with an aldehyde, an NHC forms a Breslow intermediate, which is a nucleophilic acyl anion equivalent. This intermediate can participate in a wide array of reactions.

A significant application for a 3-furaldehyde (B129913) scaffold is in dearomative cycloadditions. Research has demonstrated that 2-substituted-3-furaldehydes can undergo a formal (4+2)-cycloaddition with electrophiles like isatins under NHC catalysis. researchgate.net This process involves the formation of a highly reactive ortho-quinodimethane (o-QDM) intermediate from the furan (B31954) ring, leading to structurally complex furo[3,2-c]pyran-4-ones. researchgate.net this compound is an ideal substrate for this type of transformation, which would allow for the rapid construction of complex heterocyclic systems. Furthermore, NHC catalysis can facilitate oxidative hetero-Diels-Alder reactions where simple aldehydes act as enolate precursors, expanding the scope of possible annulations. nih.gov

Aminocatalysis: Secondary amines can react with α,β-unsaturated aldehydes to form dienamine intermediates, a strategy that has been successfully applied to 2-alkyl-3-furfurals for dearomative aza-Diels-Alder reactions. While this compound is not an α,β-unsaturated aldehyde itself, it could be converted to one, or participate in other aminocatalytic cycles that proceed via enamine activation of a different reaction partner.

Biocatalytic Approaches for this compound Modifications

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with exceptional selectivity (chemo-, regio-, and enantio-) under mild, environmentally benign conditions. The functional groups of this compound make it a suitable substrate for enzymatic oxidation and reduction.

Enzymatic Oxidation: Oxidoreductases, specifically oxidases, are capable of converting aldehydes to carboxylic acids. An FAD-dependent oxidase was identified that catalyzes the four-electron oxidation of HMF to FDCA in high yield at ambient temperature and pressure. nih.gov The mechanism involves the oxidation of the alcohol group and the hydrated form of the aldehyde group. nih.gov This demonstrates the potential for employing a similar enzymatic system to convert this compound into its corresponding carboxylic acid under green conditions.

Enzymatic Reduction: The reduction of the aldehyde to an alcohol can be achieved using alcohol dehydrogenases (ADHs) or whole-cell systems containing these enzymes. For example, the yeast strain Meyerozyma guilliermondii has been used for the highly selective reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) and was also effective for the reduction of furfural and 5-methylfurfural. colby.edu Such whole-cell systems are advantageous as they contain inherent cofactor regeneration mechanisms. Applying this biocatalytic approach to this compound would provide a sustainable route to (2-methyl-5-phenyl-furan-3-yl)methanol.

Future Research Directions and Emerging Opportunities for 2 Methyl 5 Phenyl 3 Furaldehyde

Development of Novel Synthetic Methodologies for 2-Methyl-5-phenyl-3-furaldehyde

While classical methods such as the Vilsmeier-Haack formylation and oxidation of the corresponding alcohol provide viable routes to this compound, future research will likely focus on developing more atom-economical, efficient, and versatile synthetic strategies. chemicalbook.com

Emerging areas of interest include:

C-H Activation/Functionalization: Direct C-H formylation of 2-methyl-5-phenylfuran (B12895050) at the C3 position represents a highly attractive, step-economical approach. Research into transition-metal-catalyzed C-H activation using directing groups or exploiting the inherent electronics of the furan (B31954) ring could provide novel and efficient pathways, minimizing the need for pre-functionalized starting materials.

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety. Developing a continuous flow synthesis for this compound, potentially integrating synthesis and initial purification steps, would be a significant advance for scalable production.

Biocatalysis and Chemoenzymatic Synthesis: The use of engineered enzymes, such as specific oxidases or formyltransferases, could enable highly selective and environmentally friendly synthesis under mild conditions. A chemoenzymatic approach might involve the enzymatic formation of a key intermediate followed by a conventional chemical step to complete the synthesis.

Novel Multi-component Reactions: Designing a one-pot reaction that combines three or more simple starting materials to construct the substituted furan ring in a single operation would be a significant breakthrough in efficiency.

A comparative overview of existing and potential future synthetic methodologies is presented below.

Table 1: Synthetic Methodologies for this compound

| Method | Key Reagents/Catalysts | Description | Potential Advantages |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of a 2-methyl-5-phenylfuran precursor. | Well-established and reliable for formylation. |

| Oxidation of Alcohol | Dess-Martin periodinane | Oxidation of (2-methyl-5-phenylfuran-3-yl)methanol. chemicalbook.com | High yield under mild conditions. chemicalbook.com |

| Future: C-H Formylation | Transition metal catalysts (e.g., Rh, Ru, Pd) | Direct introduction of the aldehyde group onto the furan ring. | High atom economy, reduced synthetic steps. |

| Future: Flow Synthesis | Microreactor setup | Continuous production with precise reaction control. | Scalability, improved safety, and higher throughput. |

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity of this compound is largely dictated by its aldehyde group and the electron-rich furan ring. While condensation and cycloaddition reactions are known for this class of compounds, significant opportunities exist to explore new transformations.

Future research could investigate:

Organocatalysis: The aldehyde group is an ideal handle for organocatalytic transformations. Exploring reactions such as asymmetric alpha-functionalization, proline-catalyzed aldol (B89426) reactions, or N-heterocyclic carbene (NHC) catalysis could lead to a diverse range of chiral derivatives with potential biological applications.

Pericyclic Reactions: Beyond the expected Diels-Alder reactivity of the furan ring, other pericyclic reactions could be investigated. For instance, photochemical [2+2] cycloadditions or electrocyclic ring-opening reactions under specific conditions could yield novel molecular architectures.

Metal-Catalyzed Cross-Coupling: While the synthesis may involve cross-coupling to introduce the phenyl group, the reactivity of the remaining C-H bond on the furan ring (at the C4 position) in further coupling reactions is an underexplored area. Selective C4-H arylation, amination, or etherification would provide access to highly functionalized furan derivatives.

Reactions Involving the Methyl Group: The methyl group at the C2 position, while generally less reactive, could be functionalized via radical halogenation or metal-catalyzed C-H activation, opening pathways to derivatives like 2-(halomethyl) or 2-(acetoxymethyl) compounds.

Table 2: Potential Reactivity of this compound

| Reactive Site | Reaction Type | Potential Products | Significance |

|---|---|---|---|

| Aldehyde Group | Asymmetric Organocatalysis | Chiral alcohols, amines, or α-functionalized aldehydes. | Access to enantiomerically pure compounds for pharmaceutical research. |

| Furan Ring (Diene) | Diels-Alder Cycloaddition | Bicyclic adducts. | Construction of complex polycyclic systems. |

| Furan C4-H Bond | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Tetra-substituted furan derivatives. | Creation of highly decorated molecular scaffolds. |

| Aldehyde & Furan Ring | NHC-Catalyzed Annulation | Fused heterocyclic systems. | Novel heterocyclic cores for materials or medicinal chemistry. |

Advanced Spectroscopic and Computational Integration for this compound Studies

A deeper understanding of the structural, electronic, and dynamic properties of this compound can be achieved by integrating advanced spectroscopic techniques with high-level computational modeling.

Future research directions in this area include:

Conformational Analysis: The rotational freedom of the phenyl and aldehyde groups relative to the furan ring results in multiple possible conformers. Microwave rotational spectroscopy, combined with quantum chemical calculations, can precisely determine the geometries, relative energies, and dipole moments of these conformers in the gas phase.

Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is crucial for developing crystalline materials. Advanced solid-state NMR (ssNMR) techniques, coupled with single-crystal X-ray diffraction and computational crystal structure prediction, can provide detailed insights into the supramolecular assembly.

Probing Electronic Structure: Combining UV-Vis and fluorescence spectroscopy with time-dependent density functional theory (TD-DFT) calculations can elucidate the nature of electronic transitions and predict photophysical properties. This is particularly relevant for exploring applications in organic electronics or as fluorescent probes.

Vibrational Spectroscopy Analysis: A detailed assignment of the IR and Raman spectra, supported by DFT calculations, can provide a vibrational fingerprint of the molecule. This can be used to study intramolecular interactions, such as hydrogen bonding, and to monitor reactions in real-time. researchgate.net

Sustainable and Scalable Production of this compound

The principles of green chemistry are central to the future of chemical manufacturing. nih.gov For this compound, this involves developing production routes that are not only economically viable but also environmentally responsible.

Key opportunities for future research are:

Bio-based Feedstocks: A major goal is to move away from petroleum-based starting materials. Research into synthesizing the furan core from biomass-derived platform molecules like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) would represent a significant step towards sustainability. nih.govncsu.edu The challenge lies in developing selective methods to introduce the required methyl and phenyl substituents onto these bio-derived scaffolds.

Green Solvents and Catalysts: Future synthetic methods should prioritize the use of benign solvents (e.g., water, ethanol, or recyclable ionic liquids) and heterogeneous, recyclable catalysts to minimize waste and environmental impact. nih.gov For example, developing a solid-supported palladium catalyst for a Suzuki-type coupling step would facilitate catalyst recovery and reuse. researchgate.net

Scalability and Purification: A critical challenge in moving from laboratory-scale synthesis to industrial production is the development of scalable purification protocols. unive.it Research into non-chromatographic methods like crystallization or distillation, especially as part of a continuous process, will be vital for making the production of this compound economically feasible.

By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound and pave the way for its use in next-generation technologies and products.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-5-phenyl-3-furaldehyde, and how should they be applied?

- Answer : Utilize a combination of IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch), 1H and 13C NMR to resolve aromatic and aliphatic protons, and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. Purity can be verified via HPLC, especially given commercial samples often report 97% purity . For structural ambiguity, cross-reference with databases like PubChem or NIST Chemistry WebBook .

Q. What solvent systems are compatible with this compound in experimental workflows?

- Answer : While direct solubility data is limited, structurally similar furan derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) show compatibility with dichloromethane (DCM) , ethanol , and dimethyl sulfoxide (DMSO) . Conduct stability tests under inert atmospheres (e.g., N₂) to prevent oxidation, as advised in safety protocols for reactive aldehydes .

Q. How can researchers ensure sample purity during synthesis or storage?

- Answer : Employ column chromatography for purification, and validate purity via HPLC or GC-MS . Store samples in amber vials under inert gas (argon) at –20°C to mitigate degradation, as recommended for air-sensitive aldehydes .

Advanced Research Questions

Q. How can a synthetic route for this compound be optimized for green chemistry principles?

- Answer : Adapt methodologies from analogous furan syntheses, such as using hexafluoroisopropanol (HFIP) as a recyclable solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as a mild oxidant. These reduce waste and energy consumption, as demonstrated in dihydrobenzofuran synthesis . Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to minimize byproducts.

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

- Answer : Perform Density Functional Theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity. Compare results with experimental kinetics, as seen in PubChem-derived mechanistic studies for furancarboxaldehydes . Validate predictions using model reactions with controlled dienes (e.g., anthracene).

Q. How should researchers address contradictions in reported catalytic activities of furan derivatives?

- Answer : Systematically compare reaction conditions (solvent, temperature, catalyst) and substrate purity (e.g., 97% vs. lower grades). Replicate conflicting studies with standardized protocols, and use control experiments to isolate variables. Cross-reference with authoritative databases (e.g., NIST) to resolve discrepancies in physical properties .

Q. What methodologies enable the study of this compound’s stability under oxidative or photolytic conditions?

- Answer : Conduct accelerated stability testing under UV/visible light and varying oxygen concentrations. Monitor degradation via LC-MS and identify byproducts. For photolytic studies, use quartz reactors with controlled wavelength exposure, as outlined in environmental toxin analysis frameworks .

Key Methodological Recommendations

- Synthesis : Prioritize catalytic methods over stoichiometric reagents to enhance atom economy .

- Characterization : Combine multiple spectroscopic techniques to address structural complexity .

- Data Validation : Cross-check experimental results with computational models and replicate studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.